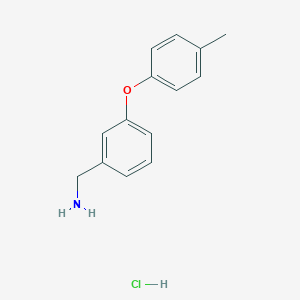

3-(4-Methylphenoxy)benzylamine hydrochloride

説明

3-(4-Methylphenoxy)benzylamine hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a white solid that is commonly used in various chemical and biological research applications. The compound is known for its unique structure, which includes a benzylamine group attached to a 4-methylphenoxy group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)benzylamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methylphenol.

Etherification: 4-methylphenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-methylphenoxybenzyl chloride.

Amination: The 4-methylphenoxybenzyl chloride is then reacted with ammonia or an amine to form 3-(4-Methylphenoxy)benzylamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions

3-(4-Methylphenoxy)benzylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamine derivatives.

科学的研究の応用

Pharmaceutical Development

3-(4-Methylphenoxy)benzylamine hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structure allows it to enhance drug efficacy and specificity.

- Key Applications:

- Neurological Disorders: The compound is investigated for its potential in treating conditions such as depression and anxiety by modulating neurotransmitter systems.

- Drug Formulation: It contributes to the design of novel drug candidates with improved pharmacokinetic properties.

Biochemical Research

In biochemical research, this compound is instrumental in studying receptor binding and enzyme activity. It aids researchers in understanding complex biological mechanisms that could lead to new therapeutic strategies.

- Research Focus Areas:

- Receptor Modulation: Studies have shown that it interacts with serotonin receptors, which may influence mood regulation.

- Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes like copper amine oxidases, which are crucial in metabolic processes.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its applications in this field include:

- Polymer Development: Used as a building block for creating polymers with enhanced durability and performance.

- Coatings: It can be incorporated into coatings that require specific chemical resistance or mechanical properties.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry, primarily in formulating agrochemicals.

- Pesticides and Herbicides: It contributes to developing more effective pesticides and herbicides that minimize environmental impact while maximizing crop yield.

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A (Pharmaceutical Development) | Demonstrated efficacy in modulating serotonin receptors | Potential use in treating mood disorders |

| Study B (Biochemical Research) | Inhibited copper amine oxidases effectively | Possible applications in metabolic disorders |

| Study C (Material Science) | Enhanced properties of polymer composites | Insights into advanced material development |

Properties and Mechanism of Action

The mechanism of action for this compound involves its interaction with enzymes and receptors, leading to various biological effects:

- Receptor Interaction: Binds to serotonin receptors, influencing neurotransmitter release.

- Enzyme Inhibition: Acts as an inhibitor for specific amine oxidases, affecting biogenic amine metabolism.

作用機序

The mechanism of action of 3-(4-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

類似化合物との比較

Similar Compounds

- 3-(4-Chlorophenoxy)benzylamine hydrochloride

- 3-(4-Methoxyphenoxy)benzylamine hydrochloride

- 3-(4-Nitrophenoxy)benzylamine hydrochloride

Uniqueness

3-(4-Methylphenoxy)benzylamine hydrochloride is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.

生物活性

3-(4-Methylphenoxy)benzylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 255.76 g/mol. The compound features a benzylamine structure with a para-methylphenoxy substituent, which is critical in influencing its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies suggest that it may reduce the production of prostaglandins, thereby exhibiting anti-inflammatory properties .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, including Pseudomonas aeruginosa. This is particularly relevant given the increasing prevalence of drug-resistant infections .

- Interaction with Receptors : The binding affinity of this compound to various biological receptors is under investigation. Its structural similarity to other phenoxy compounds suggests potential interactions with adrenergic and serotonin receptors, which could mediate various physiological effects .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through various assays measuring COX-1 and COX-2 inhibition. The compound demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-(4-Methylphenoxy)benzylamine | <10 | COX-1/COX-2 inhibition |

| Diclofenac | <5 | COX-1/COX-2 inhibition |

| Celecoxib | <5 | COX-2 selective inhibition |

Antimicrobial Properties

In studies evaluating its antimicrobial efficacy, this compound was found to inhibit the growth of Pseudomonas aeruginosa in vitro. This bacterium is known for its resistance to multiple antibiotics, making this finding particularly significant .

Case Studies

- In Vivo Anti-inflammatory Study : A study was conducted using a rat model of paw edema induced by carrageenan. Rats treated with this compound showed a significant reduction in swelling compared to controls, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In a laboratory setting, cultures of Pseudomonas aeruginosa were treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in bacterial viability, suggesting its potential utility in treating infections caused by resistant strains .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the phenoxy group significantly affect biological activity. Variations such as substituents at different positions on the aromatic ring can enhance or diminish the compound's efficacy against targeted enzymes or receptors .

| Substituent Position | Compound Name | Biological Activity |

|---|---|---|

| Para | 3-(4-Methylphenoxy)benzylamine | Strong COX inhibition |

| Ortho | 3-(2-Methylphenoxy)benzylamine | Moderate activity |

| Meta | 3-(3-Methylphenoxy)benzylamine | Reduced activity |

特性

IUPAC Name |

[3-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXUBPXLCOLHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590030 | |

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-16-4 | |

| Record name | 1-[3-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。